molecular formula C16H16O4 B031614 Vestitol CAS No. 56701-24-7

Vestitol

Cat. No. B031614
CAS RN: 56701-24-7
M. Wt: 272.29 g/mol
InChI Key: XRVFNNUXNVWYTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Vestitol synthesis involves key enzymatic activities, particularly the conversion of vestitone to vestitol. This conversion is catalyzed by enzymes such as vestitone reductase and 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase in alfalfa (Medicago sativa L.) (Guo, Dixon, & Paiva, 1994).
  • Vestitone reductase, a key enzyme in this process, exhibits strict substrate stereospecificity for (3R)-vestitone (Guo, Paiva, 1995).

Molecular Structure Analysis

The molecular structure of vestitol and related compounds has been studied using various visualization systems such as VESTA, which facilitates the analysis of crystal structures and electron densities (Momma, Izumi, 2008).

Chemical Reactions and Properties

  • Vestitol demonstrates significant anti-inflammatory properties, as evidenced by its ability to inhibit neutrophil migration and modulate cytokine production in various cellular models (Franchin et al., 2016).
  • Its actions are attributed to the modulation of pathways such as NF-κB, which are central to inflammatory responses (Bueno-Silva et al., 2020).

Physical Properties Analysis

The physical properties of vestitol, such as molecular weight and stereochemistry, are crucial for understanding its biological activity. The molecular weight of the protein encoded by vestitone reductase gene is similar to that of purified vestitone reductase from alfalfa, providing insights into its physical characteristics (Guo, Paiva, 1995).

Chemical Properties Analysis

Vestitol's chemical properties, particularly its isoflavonoid structure, contribute to its biological activity. The specific interactions of vestitone reductase with (3R)-vestitone highlight the importance of chemical stereo-specificity in its function (Shao, Dixon, & Wang, 2007).

Scientific Research Applications

  • Anti-Inflammatory and Immunomodulatory Effects : Vestitol, isolated from Brazilian red propolis, has been shown to reduce neutrophil migration and the release of inflammatory mediators, CXCL1/KC and CXCL2/MIP-2, in inflammatory processes (Franchin et al., 2016). It also inhibits nitric oxide production significantly and induces macrophages into an M2-like polarization through modulation of the NF-κB pathway, which could have implications for conditions like atherosclerosis and periodontitis (Bueno-Silva et al., 2020).

  • Dental Health Applications : Neovestitol–vestitol, derivatives of Vestitol, have shown significant impact in inhibiting the accumulation of biofilms by Streptococcus mutans and reducing the development of carious lesions in dental models, suggesting potential use in dental care products (Bueno-Silva et al., 2013).

  • Cancer Research : Isoflavonoids from Brazilian red propolis, including Vestitol, have been found to downregulate cancer-related target proteins, making them potential candidates for anticancer therapy (Nani et al., 2018).

  • Role in Plant Defense : Vestitol acts as a precursor in the biosynthesis of phytoalexins like demethylhomopterocarpin, sativan, and vesitol in Medicago sativa seedlings. These compounds play a crucial role in plant defense mechanisms (Dewick & Martin, 1979).

  • Antimicrobial Properties : Studies have demonstrated the antimicrobial activities of Vestitol and its derivatives, highlighting their potential for application in pharmaceutical and food industries (Bueno-Silva et al., 2013).

  • Pharmacological Potential : Brazilian Red Propolis, which contains Vestitol, exhibits pharmacological properties against a variety of diseases due to its antimicrobial, anti-inflammatory, immunomodulatory, antioxidant, and antiproliferative agents (Freires et al., 2016).

properties

IUPAC Name

3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVFNNUXNVWYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801178444
Record name 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vestitol

CAS RN

56701-24-7
Record name 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56701-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vestitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056701247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VESTITOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z244UVZ669
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,720
Citations
B Bueno-Silva, SM Alencar, H Koo… - Journal of agricultural …, 2013 - ACS Publications
The objective of this study was to evaluate anti-inflammatory and antimicrobial activities of neovestitol and vestitol isolated from Brazilian red propolis (BRP). BRP ethanolic extract (EEP)…
Number of citations: 0 pubs.acs.org
A Masunaka, M Hyakumachi… - Microbes and …, 2011 - jstage.jst.go.jp
… of the isoflavonoid phytoalexin vestitol, a major defensive … in vestitol biosynthesis and HPLC of vestitol production in L. … The vestitol transuded from roots by T. koningi was detected …
Number of citations: 0 www.jstage.jst.go.jp
M Franchin, DF Colon, FVS Castanheira… - Journal of natural …, 2016 - ACS Publications
… Vestitol is an isoflavonoid isolated from Brazilian red propolis with potential anti-… vestitol on the modulation of neutrophil migration in the inflammatory process. Pre-treatment with vestitol …
Number of citations: 0 pubs.acs.org
B Bueno-Silva, H Koo, ML Falsetta, SM Alencar… - Biofouling, 2013 - Taylor & Francis
The present study examined the influences of the neovestitol–vestitol (NV) containing fraction isolated from Brazilian red propolis on the development of biofilm and expression of …
Number of citations: 0 www.tandfonline.com
MR Bonde, RL Millar, JL Ingham - Phytochemistry, 1973 - Elsevier
… graphically with authentic (+)-vestitol … (f)-vestitol and vestitol from trefoil were also similar (M + = 272, prominent fragments at m/e 150, 138, 137, 135). UV absorption spectra for vestitol, …
Number of citations: 0 www.sciencedirect.com
B Bueno-Silva, PL Rosalen, SM Alencar… - International …, 2020 - Elsevier
… Previously, we demonstrated the anti-inflammatory properties of vestitol in a neutrophil model. Here, we show the effects of vestitol on macrophage activation and function. Vestitol was …
Number of citations: 0 www.sciencedirect.com
SJ Gharpure, AM Sathiyanarayanan… - Tetrahedron Letters, 2008 - Elsevier
A concise strategy is developed for the synthesis of isoflavans employing a Diels–Alder reaction between o-quinone methides and aryl-substituted enol ethers followed by reductive …
Number of citations: 0 www.sciencedirect.com
GB Russell, ORW Sutherland, RFN Hutchins… - Journal of chemical …, 1978 - Springer
… We have identified vestitol from the chloroform phase but other, … vestitol with the activity of crude extracts of fresh root indicates that the latter cannot be completely correlated with vestitol …
Number of citations: 0 link.springer.com
K Kurosawa, WD Ollis, BT Redman, IO Sutherland… - Phytochemistry, 1978 - Elsevier
… The constitutions of vestitol and vesticarpan were deduced by spectra and confirmed by … Work on the additional constituents (+)-vestitol and (+ )-vesticarpan is discussed in detail in the …
Number of citations: 0 www.sciencedirect.com
B Bueno-Silva, MR Bueno, D Kawamoto, RC Casarin… - Pharmaceuticals, 2022 - mdpi.com
… (3S)-vestitol, an isoflavonoid obtained from Brazilian red propolis that has anti-inflammatory properties. (3S)-vestitol … The main cytokine inhibited by (3S)-vestitol treatment was IL1, which …
Number of citations: 0 www.mdpi.com

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